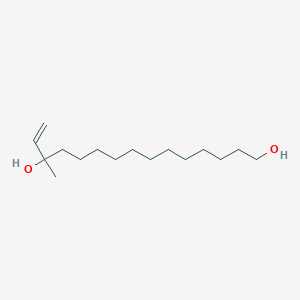
13-Methylpentadec-14-ene-1,13-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methylpentadec-14-ene-1,13-diol is an organic compound with the molecular formula C16H32O2 . It is characterized by the presence of a double bond and two hydroxyl groups, making it a diol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpentadec-14-ene-1,13-diol typically involves the use of specific organic reactions. One common method includes the reaction of 14-hydroxy-tetradec-13-ene with a methylating agent under controlled conditions . The reaction conditions often require a catalyst and a specific temperature range to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also involve purification steps such as distillation or chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 13-Methylpentadec-14-ene-1,13-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
Oxidation: Formation of 13-methylpentadec-14-ene-1,13-dione.
Reduction: Formation of 13-methylpentadecane-1,13-diol.
Substitution: Formation of 13-methylpentadec-14-ene-1,13-dichloride.
Aplicaciones Científicas De Investigación
13-Methylpentadec-14-ene-1,13-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 13-Methylpentadec-14-ene-1,13-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may also participate in electron transfer reactions, affecting cellular processes .
Comparación Con Compuestos Similares
14-Pentadecene-1,13-diol: Similar structure but lacks the methyl group at the 13th position.
13-Methylpentadecane-1,13-diol: Saturated version of 13-Methylpentadec-14-ene-1,13-diol.
13-Methylpentadec-14-ene-1,13-dione: Oxidized form of the compound.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various scientific fields .
Propiedades
Número CAS |
918876-20-7 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
13-methylpentadec-14-ene-1,13-diol |
InChI |
InChI=1S/C16H32O2/c1-3-16(2,18)14-12-10-8-6-4-5-7-9-11-13-15-17/h3,17-18H,1,4-15H2,2H3 |
Clave InChI |
XLVMQSIDSFAVQA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCCCCO)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
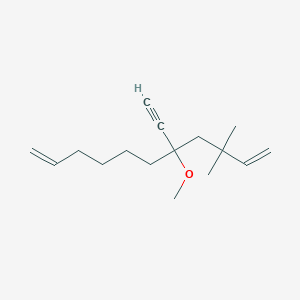
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
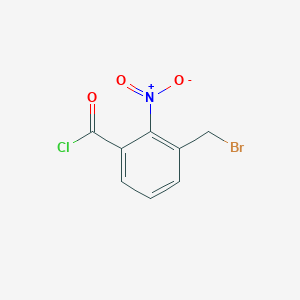
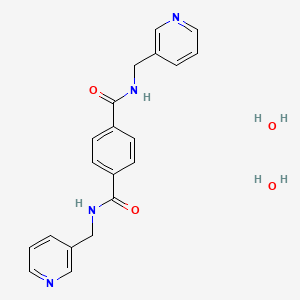
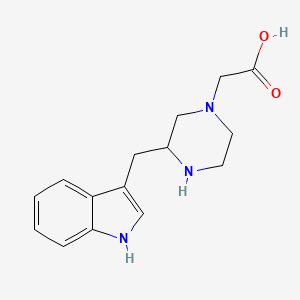
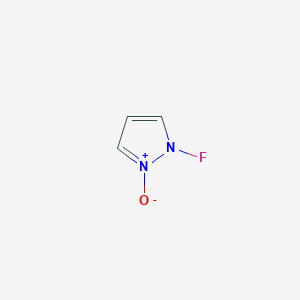
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
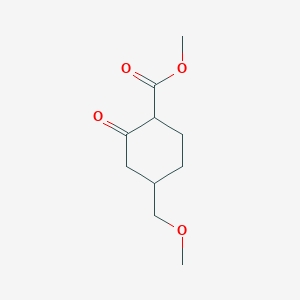
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
